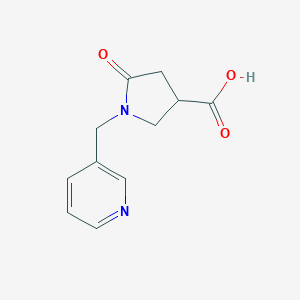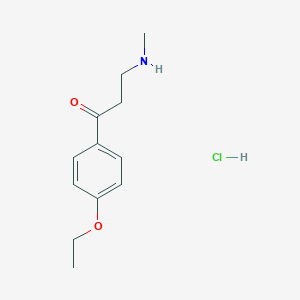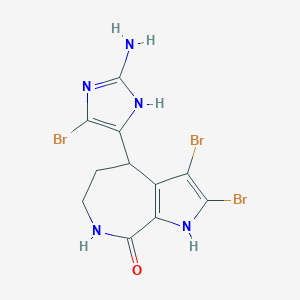
腺苷 5'-单磷酰胺钠盐
描述
Adenosine 5’-monophosphoramidate sodium salt is a nucleotide derivative that plays a significant role in various biochemical processes. It is an intermediate for nucleotide synthesis and is used in various scientific research applications. The compound has the empirical formula C10H14N6NaO6P and a molecular weight of 368.22 g/mol .
科学研究应用
Adenosine 5’-monophosphoramidate sodium salt is widely used in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of other nucleotides and nucleotide analogs.
Biology: It is used in studies involving nucleotide metabolism and enzyme kinetics.
Medicine: It has potential therapeutic applications in treating various diseases, including cancer and viral infections.
Industry: It is used in the production of pharmaceuticals and as a reagent in biochemical assays.
作用机制
Target of Action
The primary targets of Adenosine 5’-monophosphoramidate sodium salt are immune cells, particularly T-cells and natural killer cells . It enhances T-cell maturation and function, and boosts the activity of natural killer cells .
Mode of Action
Adenosine 5’-monophosphoramidate sodium salt interacts with its targets by affecting a number of immune functions. It reverses malnutrition and starvation-induced immunosuppression, improves delayed cutaneous hypersensitivity, and helps resistance to infectious agents such as Staphylococcus aureus and Candida albicans . It also modulates T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells .
Biochemical Pathways
The compound affects the accumulation of cyclic AMP . It activates the enzyme 5’ adenosine monophosphate-activated protein kinase (AMPK), initiating signaling cascades that regulate various cellular functions such as glucose and lipid metabolism, protein synthesis, gene expression, and glucose transport .
Pharmacokinetics
It is known that the compound is used as an intermediate for nucleotide synthesis , suggesting that it may be metabolized in the body to form other nucleotides.
Result of Action
The molecular and cellular effects of Adenosine 5’-monophosphoramidate sodium salt’s action are primarily related to immune function enhancement. By modulating T-cell responses and enhancing natural killer cell activity, the compound can help the body resist certain infectious agents . It also plays a role in metabolic regulation through its effect on AMPK .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Adenosine 5’-monophosphoramidate sodium salt. For instance, the compound is typically stored at -20°C to maintain its stability . The presence of other compounds in the body, such as hormones, may also affect its action .
生化分析
Biochemical Properties
Adenosine 5’-monophosphoramidate sodium salt interacts with various enzymes and proteins in biochemical reactions . It serves as a substrate for various metabolic enzymes . The nature of these interactions is complex and involves multiple biochemical pathways .
Cellular Effects
The effects of Adenosine 5’-monophosphoramidate sodium salt on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, Adenosine 5’-monophosphoramidate sodium salt exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Adenosine 5’-monophosphoramidate sodium salt can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
Adenosine 5’-monophosphoramidate sodium salt is involved in various metabolic pathways. It interacts with several enzymes and cofactors
准备方法
Synthetic Routes and Reaction Conditions
Adenosine 5’-monophosphoramidate sodium salt can be synthesized through a series of chemical reactions involving adenosine derivatives. The synthesis typically involves the phosphorylation of adenosine followed by amidation. The reaction conditions often require specific pH levels, temperatures, and the presence of catalysts to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of adenosine 5’-monophosphoramidate sodium salt involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
化学反应分析
Types of Reactions
Adenosine 5’-monophosphoramidate sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired product but often include specific temperatures, pH levels, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield adenosine 5’-monophosphate, while substitution reactions may produce various adenosine derivatives .
相似化合物的比较
Similar Compounds
Adenosine 5’-monophosphate: A nucleotide involved in energy transfer and signal transduction.
Adenosine 5’-diphosphate: A nucleotide involved in energy metabolism and cellular signaling.
Adenosine 5’-triphosphate: A high-energy molecule used as a primary energy carrier in cells.
Uniqueness
Adenosine 5’-monophosphoramidate sodium salt is unique due to its specific structure, which allows it to participate in unique biochemical reactions and pathways. Its ability to act as an intermediate in nucleotide synthesis and its potential therapeutic applications set it apart from other similar compounds .
属性
IUPAC Name |
sodium;amino-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N6O6P.Na/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20;/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H3,12,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRHXZAMLVPXPL-MCDZGGTQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(N)[O-])O)O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(N)[O-])O)O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6NaO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635544 | |
| Record name | Sodium 5'-O-(aminophosphinato)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-68-5 | |
| Record name | Sodium 5'-O-(aminophosphinato)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




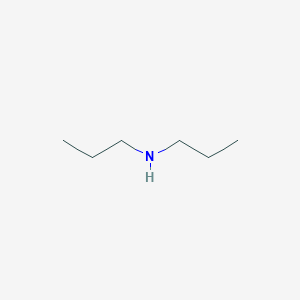
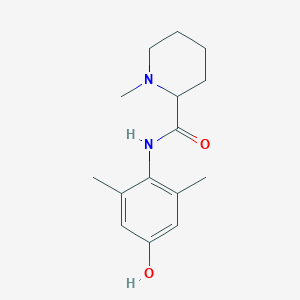
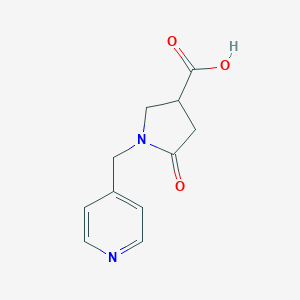
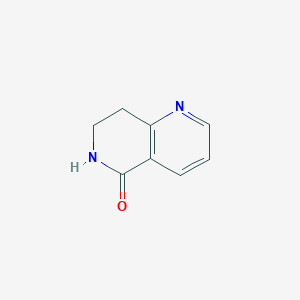

![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)


![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)
